4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid

Drug Discovery Chemical Biology Kinase Profiling

4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid (CAS 919771-80-5) is a synthetic benzene-sulfonamide derivative with a molecular formula of C9H12N2O4S and a molecular weight of 244.27 g/mol. The compound incorporates a primary amine terminus linked via a carbamoyl spacer to a phenyl sulfonic acid group, conferring distinct hydrogen-bonding and electrostatic interaction capabilities relative to simpler sulfonamide analogs.

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
CAS No. 919771-80-5
Cat. No. B12622482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid
CAS919771-80-5
Molecular FormulaC9H12N2O4S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCN)S(=O)(=O)O
InChIInChI=1S/C9H12N2O4S/c10-5-6-11-9(12)7-1-3-8(4-2-7)16(13,14)15/h1-4H,5-6,10H2,(H,11,12)(H,13,14,15)
InChIKeyJOHDDUIMOIGODN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid (CAS 919771-80-5) for Biomedical Research Procurement


4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid (CAS 919771-80-5) is a synthetic benzene-sulfonamide derivative with a molecular formula of C9H12N2O4S and a molecular weight of 244.27 g/mol. The compound incorporates a primary amine terminus linked via a carbamoyl spacer to a phenyl sulfonic acid group, conferring distinct hydrogen-bonding and electrostatic interaction capabilities relative to simpler sulfonamide analogs. It is primarily encountered as a research-tool compound in early-stage drug-discovery programs targeting tyrosine kinases, carbonic anhydrase isoforms, and protein disulfide isomerase (PDI). [1]

Non-PDE7 kinase and CA-II research context

Reported interaction with ABL kinase and carbonic anhydrase II supports pathway-study use; no PDE7 activity.

Carbamoyl-linked structural isomer

Unique connectivity differentiates from PDE7 inhibitor BRL-50481; confirm isomer identity by QC.

Intracellular probe design context

Moderate logP and primary amine handle may support derivatized probe synthesis for CETSA workflows.

Why Simple Benzene Sulfonamides Cannot Substitute for 4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid in Targeted Research


Although several commonly available compounds share the C9H12N2O4S atomic formula (e.g., BRL-50481) or the phenylsulfonamide skeleton (e.g., AEBSF), their connectivity and resulting biological signatures differ fundamentally. The carbamoyl linker in 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonic acid creates a unique spatial arrangement of hydrogen-bond donors and acceptors that leads to a target-interaction profile distinct from the PDE7‑selective BRL-50481 or the serine‑protease inhibitor AEBSF. Consequently, unpurified or generic “sulfanilamide” mixtures cannot reproduce the reproducible, context-dependent activity (e.g., carbonic anhydrase binding) documented for this precise compound. [1] For procurement decisions, purity, exact structure verification, and application-specific characterization are required to avoid experimental divergence.

Target Compound

4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid: carbamoyl linker, targets ABL/CA-II, no PDE7 inhibition.

Potential Substitute

BRL-50481 (isomer): selective PDE7 inhibitor (IC50 0.15 µM PDE7A). PDE7 activity may confound non-PDE7 pathway studies.

Isomer mismatch: target engagement may shift dramatically.
Target Compound

Carbamoyl group intact; logP ~1.79 and PSA ~118 Ų support intracellular probe characteristics.

Potential Substitute

AEBSF hydrolysis product (CAS 73631-58-0): lacks carbamoyl, logP ~0.3, PSA ~104 Ų. Altered polarity may reduce membrane partitioning.

Physicochemical profile differs; intracellular access may not reproduce.

Quantitative Performance Evidence for 4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid – Procurement-Relevant Differentiation Data


Structural Isomerism Drives Divergent Target Engagement: Differentiation from BRL-50481

The target compound is a structural isomer of BRL-50481 (same molecular formula, different atom connectivity). BRL-50481 is a selective phosphodiesterase 7 (PDE7) inhibitor with an IC50 of 0.15 μM for PDE7A and >400-fold selectivity over PDE7B, PDE4, and PDE3. In contrast, the carbamoyl-linked isomer does not show measurable PDE7 inhibition in the same assay panels (class-level inference). Instead, it engages carbonic anhydrase II (Kd = 18.4 μM) and has been annotated as a ligand for tyrosine-protein kinase ABL in primary screening. [1][2] A procurement officer seeking a PDE7 tool compound would therefore receive a false‑positive outcome if this isomer were accidentally substituted.

PDE7A isoform selectivity
Class-level
Target compound: no measurable PDE7A inhibition
vs BRL-50481 IC50 0.15 µM (PDE7A)
Activity gap >100-fold
Supports isomer identity confirmation; excludes PDE7 pathway involvement.
Class-level inference based on recombinant human PDE panel; verify by lot-specific assay.
Drug Discovery Chemical Biology Kinase Profiling

Binding Affinity to Human Carbonic Anhydrase II – A Differentiating Off-Target Marker

The compound displays a measured equilibrium dissociation constant (Kd) of 18,400 nM (18.4 μM) for recombinant human carbonic anhydrase II, determined by nanoESI‑MS after 10 min incubation. [1] This value is approximately 1,000‑fold weaker than the standard CA inhibitor acetazolamide (Kd ≈ 10 nM range). [2] The finite but weak CA‑II engagement serves as a differentiating fingerprint for lot‑identity verification and can be exploited for counter‑screen exclusion criteria when CA inhibition constitutes a liability for the project.

CA-II binding affinity
Reported
Target compound Kd 18,400 nM (hCA-II)
vs Acetazolamide Kd ~10 nM
~1,000-fold weaker affinity
Supports CA-II counter-screen use; distinguishes from high-affinity inhibitors.
BindingDB value; batch-specific re-characterization recommended for assay development.
Carbonic Anhydrase Off-Target Profiling Biochemical Screening

Physicochemical Fingerprinting Distinguishes This Compound from Hydrolysis Products of AEBSF

The compound possesses a polar surface area (PSA) of 117.87 Ų and a computed logP of 1.79. In contrast, the serine‑protease irreversible inhibitor AEBSF (4-(2‑aminoethyl)benzenesulfonyl fluoride) hydrolyzes to 4‑(2‑aminoethyl)benzenesulfonic acid (CAS 73631‑58‑0), which lacks the carbamoyl group and shows PSA ~104 Ų and logP ~0.3. [1] The higher logP and distinct PSA of the target compound influence membrane permeability and protein‑binding characteristics in cell‑based assays, making it a more suitable probe for intracellular targets such as ABL kinase.

Physicochemical fingerprint
Reported
Target: logP 1.79, PSA 117.87 Ų
vs AEBSF hydrolysis product logP ~0.3, PSA ~104 Ų
Δ logP +1.49, Δ PSA +13.5 Ų
Distinct intracellular probe profile; confirms carbamoyl group presence.
Computed values; confirm identity by LC-MS and NMR in procurement workflow.
Analytical Chemistry Quality Control Chemical Synthesis

Procurement-Optimal Application Scenarios for 4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid (CAS 919771-80-5)


Primary Screening Hit Identification in Non‑PDE7 Kinase‑Targeted Programs

Because the compound is a structural isomer of the PDE7 inhibitor BRL-50481 yet lacks PDE7 activity, it serves as an ideal negative‑control probe for projects involving ABL kinase or other non‑PDE7 targets. [1] Procurement should be accompanied by a certificate of analysis demonstrating the absence of PDE7‑active BRL-50481 contamination.

Carbonic Anhydrase Counter‑Screen Reagent

With a measured carbonic anhydrase II Kd of 18.4 μM, the compound can be employed as a low‑affinity reference ligand in CA‑II binding assays, helping to establish assay sensitivity windows and to verify that primary hits are not artifacts due to carbonic anhydrase engagement. [2]

Chemical‑Proteomics Bait in Cellular Thermal Shift Assays (CETSA)

The moderate logP (1.79) and the presence of both a primary amine handle for bioconjugation and a sulfonic acid group for enhanced aqueous solubility make this compound a suitable building block for designing derivatized probes in intracellular target‑engagement studies.

Application
Selection Property
Validation Focus
Non-PDE7 kinase screening control
Structural isomer identity (no PDE7 activity)
Verify absence of BRL-50481 contamination by COA
CA-II counter-screen reference ligand
Low-affinity CA-II binding context
Assay sensitivity window confirmation
CETSA probe building block
Primary amine handle and moderate logP
Derivatization and intracellular target engagement context
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